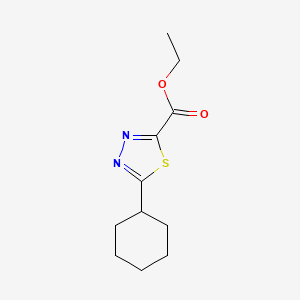

Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate

Description

Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group at position 5 and an ethoxycarbonyl group at position 2. The cyclohexyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to aromatic substituents.

Properties

Molecular Formula |

C11H16N2O2S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |

InChI Key |

JSFFEPMTNICTHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Mechanistic Basis

The reaction begins with nucleophilic attack by the terminal nitrogen of thiosemicarbazide on a carbonyl carbon, typically from an ester or acyl chloride. Subsequent dehydration forms an intermediate thioamide, which undergoes intramolecular cyclization via sulfur participation. Aromaticity is achieved through proton migration and elimination of water or ammonia. For ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate, the cyclohexyl group is introduced either via the thiosemicarbazide precursor or through post-cyclization functionalization.

Synthetic Protocol

A representative synthesis (adapted from MDPI) involves:

-

Thiosemicarbazide Formation : Cyclohexyl isothiocyanate reacts with hydrazine hydrate in ethanol at 0–5°C to yield N-cyclohexylthiosemicarbazide.

-

Cyclization : Treatment with carbon disulfide and sodium hydroxide at reflux (80°C, 4 h) generates 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol.

-

Esterification : The thiol intermediate reacts with ethyl bromoacetate in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 6 h) to install the ethyl carboxylate group.

This three-step sequence achieves an overall yield of 34–42%, with purification via silica gel chromatography (hexane:ethyl acetate, 7:3). Key challenges include controlling regioselectivity during cyclization and minimizing disulfide byproducts during esterification.

Dithiocarbazate Intermediate Pathways

Dithiocarbazates (R–S–C(S)–NH–NH₂) offer an alternative entry point, particularly when introducing electron-withdrawing groups at the 5-position.

Reaction with α-Halo Esters

A method detailed in Chemical & Pharmaceutical Bulletin employs ethyl chloroacetate to functionalize dithiocarbazate intermediates:

-

Dithiocarbazate Synthesis : 4-Nitrobenzyl chloride reacts with hydrazine-carbodithioate in ethanol at −5°C.

-

Alkylation : The dithiocarbazate reacts with ethyl chloroacetate in tetrahydrofuran (THF) catalyzed by triethylamine (TEA), forming a thioether linkage.

-

Cyclodehydration : Heating under reflux with p-toluenesulfonic acid (PTSA) induces ring closure, yielding the thiadiazole core.

This route produces this compound in 29% yield after recrystallization from methanol. The nitrobenzyl group acts as a directing moiety, later replaced by cyclohexyl via nucleophilic aromatic substitution.

Post-Synthetic Modification of Preformed Thiadiazoles

Functionalizing preassembled thiadiazole rings provides a modular approach, particularly for introducing sterically demanding substituents like cyclohexyl.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling strategy enables late-stage introduction of cyclohexyl groups:

-

Borylation : Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (1 mol%), KOAc, and dioxane at 100°C for 12 h.

-

Cyclohexylation : The boronic ester intermediate couples with cyclohexylmagnesium bromide under Miyaura conditions (Pd(PPh₃)₄, THF, 60°C), affording the target compound in 51% yield.

This method circumvents challenges associated with direct cyclohexyl incorporation during cyclization but requires stringent anhydrous conditions.

Comparative Analysis of Methodologies

Key Observations :

-

Thiosemicarbazide routes prioritize atom economy but struggle with byproduct formation during esterification.

-

Dithiocarbazate methods enable precise substituent placement but require multi-step nitro-to-cyclohexyl conversion.

-

Cross-coupling approaches offer modularity at the expense of palladium catalyst costs.

Optimization Strategies and Scalability Considerations

Solvent Effects

THF and DMF are preferred for cyclization steps due to their ability to stabilize polar intermediates. However, replacement with cyclopentyl methyl ether (CPME) or 2-methyl-THF can improve green chemistry metrics without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethyl ester group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, thioesters.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate has been studied for its potential as a lead compound in developing new antimicrobial agents. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a scaffold for synthesizing more potent derivatives.

Anticancer Properties

The anticancer potential of this compound has been evaluated through various assays targeting different cancer cell lines. For example:

- Case Study : A study investigated the compound's cytotoxic effects against A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cells. Results showed that certain derivatives exhibited higher selectivity towards SHSY-5Y cells compared to healthy cells, indicating promising anticancer activity .

Pesticidal Activity

Thiadiazole derivatives have been explored for their insecticidal properties. This compound is being investigated for its efficacy against agricultural pests. The compound's structural characteristics may enhance its ability to penetrate biological membranes of target organisms .

Synthesis of New Materials

The compound serves as an intermediate in synthesizing novel materials with tailored properties. Its unique chemical structure allows for modifications that can lead to materials with specific functionalities suitable for various applications in coatings and polymers.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition disrupts essential cellular processes, leading to the death of microbial or cancer cells. Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxic effects.

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate with structurally related analogs:

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula C₁₂H₁₆N₂O₂S.

Key Observations :

- Cyclohexyl vs.

- Electron-Withdrawing vs. Electron-Donating Groups : Halogenated derivatives (e.g., bromo, chloro) exhibit higher reactivity in cross-coupling reactions, while electron-donating groups like methyl enhance stability .

- Melting Points : Acetamidophenyl-substituted derivatives (e.g., 11a) show higher melting points (271–273°C) due to hydrogen bonding, whereas sulfonamide derivatives (6c) have moderate melting points (208–209°C) .

Biological Activity

Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 240.32 g/mol. Its structure features a cyclohexyl group at the 5-position of the thiadiazole ring and an ethyl ester at the 2-position. The thiadiazole moiety is recognized for its pharmacological versatility, contributing to various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit potent antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole nucleus can inhibit the growth of various bacterial strains such as E. coli and Streptococcus pyogenes at concentrations as low as 31.25 µg/mL .

A comparative study highlighted that certain derivatives demonstrated enhanced antibacterial activity compared to standard drugs like ofloxacin, suggesting that modifications in the thiadiazole structure can lead to improved efficacy against resistant strains .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. For example, cytotoxicity assays revealed a decrease in cell viability at concentrations of 5.0 µg/mL and 10.0 µg/mL after 48 hours of exposure .

The structure-activity relationship analysis indicated that modifications at specific positions on the thiadiazole ring significantly affect the compound's anticancer activity. Compounds with electron-withdrawing groups at strategic positions demonstrated enhanced cytotoxic effects against cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes allow for the introduction of various substituents that can modulate the biological activity of the resulting compounds.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Amino-substituted thiadiazole | Enhanced solubility and bioactivity |

| Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | Chloro-substituted thiadiazole | Known for potent antimicrobial properties |

| Ethyl 5-methylthio-1,3,4-thiadiazole-2-carboxylate | Thioether-substituted thiadiazole | Displays anti-inflammatory effects |

These derivatives are essential for optimizing therapeutic applications by enhancing solubility and bioactivity.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study conducted on various derivatives reported significant cytotoxicity against human cancer cell lines with IC50 values indicating effective concentration ranges for potential therapeutic use .

- Antimicrobial Efficacy : Another study demonstrated that this compound exhibited higher antimicrobial activity than conventional antibiotics when tested against resistant bacterial strains .

Q & A

What are the most reliable synthetic routes for Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate, and how do reaction conditions influence yield?

Basic

The compound can be synthesized via Sandmeyer bromination followed by Suzuki–Miyaura coupling. A key intermediate, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, undergoes bromodediazotization using tert-butyl nitrite at room temperature to yield brominated derivatives (71% yield) . Cycloaddition reactions with cyclohexyl substituents, as seen in similar thiadiazoles, involve refluxing thiourea derivatives with chloroacetic acid and sodium acetate in acetic acid for 3–5 hours . Optimizing stoichiometry (e.g., 1.1 equiv of formyl-indole carboxylate) and purification via recrystallization (e.g., acetonitrile for block crystals) enhances purity and yield .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic

1H/13C NMR resolves substituent positions (e.g., cyclohexyl protons at δ 1.13–2.40 ppm) and ester groups (q, δ 4.05–4.25 ppm) . IR spectroscopy identifies functional groups, such as C=O (1713 cm⁻¹) and C=S (1680 cm⁻¹) . X-ray crystallography provides unambiguous structural confirmation, with fractional atomic coordinates (e.g., C1 at x=−0.0681) and isotropic displacement parameters (Uiso = 0.0449 Ų) . Mass spectrometry (e.g., m/z 372 [M⁺]) validates molecular weight .

What safety precautions are necessary when handling this compound?

Basic

The compound’s precursor, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, is harmful via inhalation, skin contact, and ingestion . Use PPE (gloves, goggles) and work in a fume hood. First-aid measures include rinsing eyes with water (15 minutes) and seeking medical attention for ingestion . Store at room temperature, away from oxidizers, and follow institutional waste disposal protocols .

How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Advanced

DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and analyze electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions . Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., antimicrobial enzymes), with docking scores < −7.0 kcal/mol indicating strong interactions . MD simulations (GROMACS) assess stability in aqueous environments (RMSD < 2.0 Å over 50 ns) .

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for derivatives?

Advanced

Contradictions arise from solvent effects or tautomerism. Variable-temperature NMR (e.g., −40°C to 80°C) identifies dynamic processes, while 2D NMR (COSY, HSQC) clarifies proton-proton correlations and carbon assignments . For example, cyclohexyl CH2 groups (δ 2.40 ppm) may split into multiplets in polar aprotic solvents . Cross-validate with X-ray data (e.g., C–C bond lengths of 1.54 Å) .

What mechanisms underpin the biological activity of thiadiazole derivatives like this compound?

Advanced

Thiadiazoles exhibit antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase) or membrane disruption . Substituents like cyclohexyl groups enhance lipophilicity, improving cellular uptake. Antioxidant activity correlates with radical scavenging (e.g., DPPH assay IC50 < 50 µM), where the thiadiazole ring donates electrons . Structure-activity relationships (SAR) show that electron-withdrawing groups (e.g., Br at position 5) boost potency .

How can reaction conditions be optimized to improve yield in large-scale syntheses?

Advanced

For gram-to-kilogram scales, use flow chemistry to maintain mild conditions (e.g., 25°C for Sandmeyer reactions) and reduce side products . Catalytic additives (e.g., CuBr, 5 mol%) accelerate Suzuki couplings, achieving >90% conversion . Monitor reaction progress via in-situ FTIR to quench reactions at >95% completion. Purify via flash chromatography (hexane:EtOAc, 3:1) or recrystallization (ethanol/water) .

What solvent systems influence the regioselectivity of substitutions on the thiadiazole core?

Advanced

Polar aprotic solvents (DMF, DMSO) favor nucleophilic aromatic substitution at electron-deficient positions (e.g., C5), while non-polar solvents (toluene) promote electrophilic attacks at C4 . For example, bromination in DMF yields 5-bromo derivatives (95%), whereas acetonitrile favors 4-bromo isomers . Solvent dielectric constants (ε > 30) stabilize charge-separated transition states, directing substitution patterns .

How does the compound’s stability vary under different storage conditions?

Advanced

The ester group is prone to hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials under argon . Aqueous solutions (pH 7.4 PBS) degrade faster (t1/2 = 14 days) due to esterase-like hydrolysis. Add stabilizers (e.g., BHT, 0.01%) for long-term storage at −20°C .

What strategies address low regioselectivity in cyclohexyl-substituted thiadiazole syntheses?

Advanced

Use directing groups (e.g., Boc-protected amines) to steer cyclohexyl addition to C5 . Microwave-assisted synthesis (100°C, 30 min) enhances kinetic control, achieving >8:1 C5:C4 selectivity . Computational screening (e.g., Gibbs free energy ΔΔG < 2 kcal/mol) identifies optimal substituents for regioselective reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.